

Toxicological and Dermatological Review of 2-Phenylpropyl Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *2-Phenylpropyl acetate*

Cat. No.: B078525

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Abstract

This technical guide provides a comprehensive toxicological and dermatological review of **2-phenylpropyl acetate**, a fragrance ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. This document synthesizes available data on its safety profile, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. Detailed experimental protocols for key toxicological assays are provided to aid in the understanding and replication of these studies. Quantitative data is presented in structured tables for ease of comparison. Additionally, metabolic pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the processes involved. While a comprehensive search of publicly available data has been conducted, specific quantitative results for some endpoints, such as skin sensitization and genotoxicity, were not available and are noted as such.

Chemical and Physical Properties

2-Phenylpropyl acetate is an organic compound with the following properties:

Property	Value
Chemical Name	2-Phenylpropyl acetate
Synonyms	Hydratropyl acetate, β -Methylphenethyl acetate
CAS Number	10402-52-5
Molecular Formula	$C_{11}H_{14}O_2$
Molecular Weight	178.23 g/mol
Appearance	Colorless liquid
Solubility	Insoluble in water; soluble in organic solvents

Toxicological Data

Acute Toxicity

The acute toxicity of **2-phenylpropyl acetate** has been evaluated via oral and dermal routes.

Test	Species	Route	Results
Acute Oral Toxicity	Rat	Oral	LD ₅₀ : 4850 mg/kg[1]
Acute Dermal Toxicity	Rabbit	Dermal	LD ₅₀ : > 5000 mg/kg

Acute Oral Toxicity (Fixed Dose Procedure - as per OECD Guideline 420)

- Test System: Healthy young adult rats (e.g., Sprague-Dawley), typically females, are used.
- Procedure: Animals are fasted overnight prior to dosing. The test substance is administered as a single dose by oral gavage. The starting dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without mortality. Subsequent doses are adjusted up or down in a stepwise manner based on the observed effects.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

- Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically estimated dose that would cause mortality in 50% of the test animals.

Acute Dermal Toxicity (as per OECD Guideline 402)

- Test System: Healthy young adult rabbits (e.g., New Zealand White) are used.
- Procedure: The fur on the dorsal area of the trunk is clipped. The test substance is applied uniformly over an area of approximately 10% of the total body surface. The area is covered with a porous gauze patch and a non-irritating tape for a 24-hour exposure period.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days. All animals are subjected to a gross necropsy.
- Endpoint: The dermal LD₅₀ is determined.

Dermal and Ocular Irritation

Test	Species	Results	Classification
Skin Irritation	Rabbit	No signs of dermal irritation observed.	Non-irritating
Eye Irritation	Rabbit	Conjunctival irritation, corneal opacity, and iritis observed. Effects persisted in some animals up to 21 days.	Severely Irritating[2]

Dermal Irritation (Draize Test - as per OECD Guideline 404)

- Test System: Albino rabbits are used.
- Procedure: The fur on the back of the rabbit is clipped. A small area of skin is abraded on some animals, while the skin of others is left intact. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the test sites and covered with a gauze patch.
- Observation: The patches are removed after 4 hours. The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions

are scored according to a standardized scale.

- Endpoint: The Primary Irritation Index (PII) is calculated from the erythema and edema scores.

Ocular Irritation (Draize Test - as per OECD Guideline 405)

- Test System: Albino rabbits are used.
- Procedure: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to the Draize scale.
- Endpoint: The severity of the irritation is classified based on the scores obtained.

Skin Sensitization

No specific quantitative data for skin sensitization of **2-phenylpropyl acetate** from Human Repeat Insult Patch Tests (HRIPT) or Local Lymph Node Assays (LLNA) were found in the public domain. General protocols for these tests are described below.

Human Repeat Insult Patch Test (HRIPT)

- Objective: To assess the potential of a substance to induce contact sensitization in humans.
- Procedure:
 - Induction Phase: A patch containing the test material is applied to the skin of human volunteers (typically on the back) for a 24-hour period. This is repeated nine times over a three-week period at the same site.
 - Rest Phase: A two-week period with no patch application follows the induction phase.
 - Challenge Phase: A patch with the test material is applied to a new, previously untreated skin site.

- Observation: Skin reactions at the challenge site are evaluated at 48 and 96 hours after application. The presence of erythema, edema, or other signs of an allergic reaction are scored.
- Endpoint: The number of subjects showing a sensitization reaction at the challenge site determines the sensitization potential.

Murine Local Lymph Node Assay (LLNA - as per OECD Guideline 429)

- Objective: To determine the potential of a substance to induce a proliferative response in the draining lymph nodes of mice, which is indicative of skin sensitization.
- Procedure:
 - The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
 - On day 5, a radiolabeled substance (e.g., ^3H -methyl thymidine) is injected intravenously.
 - The draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured.
- Endpoint: The stimulation index (SI) is calculated as the ratio of radiolabel incorporation in treated animals to that in control animals. A substance is considered a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the chemical required to produce an SI of 3, is used as a measure of sensitizing potency.

Genotoxicity

No specific quantitative results from genotoxicity studies for **2-phenylpropyl acetate** were found in the public domain. The standard assays for evaluating genotoxicity are described below.

Bacterial Reverse Mutation Assay (Ames Test - as per OECD Guideline 471)

- Objective: To assess the potential of a substance to induce gene mutations in bacteria.

- Test System: Strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The bacteria are then plated on a medium lacking histidine.
- Observation: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[\[3\]](#)[\[4\]](#)[\[5\]](#)

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

- Objective: To assess the potential of a substance to cause structural chromosomal damage in mammalian cells.
- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are used.[\[6\]](#)[\[7\]](#)
- Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase.
- Observation: The chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
- Endpoint: A substance is considered clastogenic if it causes a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

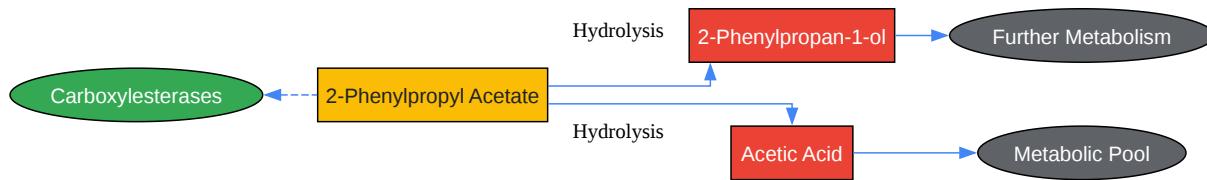
In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay - as per OECD Guideline 476)

- Objective: To assess the potential of a substance to induce gene mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in mammalian cells.
- Test System: Cultured mammalian cells, such as CHO or V79 cells, are used.[\[1\]](#)[\[11\]](#)

- Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation. After an expression period to allow for mutations to be fixed, the cells are cultured in a medium containing a selective agent (e.g., 6-thioguanine) that is toxic to normal cells but not to cells with a mutation in the HPRT gene.
- Observation: The number of mutant colonies is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the mutation frequency.[12][13]

Metabolism

The *in vivo* metabolism of **2-phenylpropyl acetate** is expected to proceed via hydrolysis by carboxylesterases to its constituent alcohol, 2-phenylpropan-1-ol, and acetic acid.[14][15][16][17][18] 2-Phenylpropan-1-ol can then undergo further metabolism. Acetic acid enters the general metabolic pool of the body.[12][19]



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Figure 1: Proposed metabolic pathway of **2-phenylpropyl acetate**.

Experimental Workflows

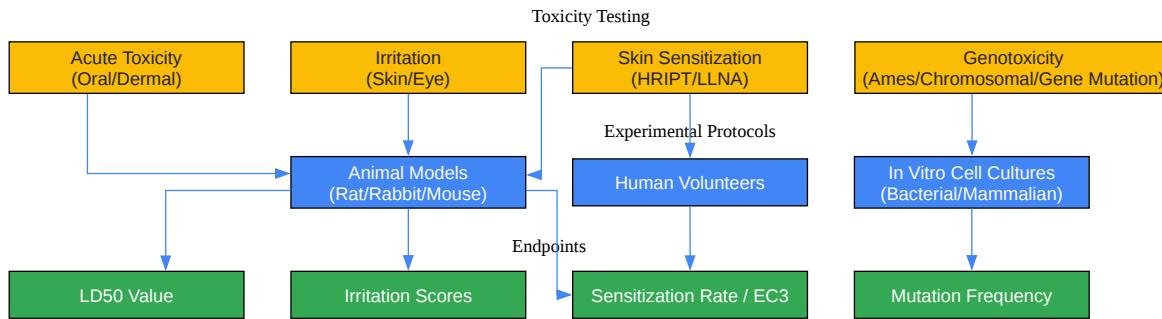
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Figure 2: General workflow for toxicological evaluation.

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Figure 3: Workflow for the Human Repeat Insult Patch Test (HRIPT).

Conclusion

2-Phenylpropyl acetate exhibits low acute oral and dermal toxicity. It is considered non-irritating to the skin but is classified as a severe eye irritant. While comprehensive data on its skin sensitization and genotoxic potential are not publicly available, the established protocols for these assessments provide a framework for any future required testing. The primary metabolic pathway is anticipated to be hydrolysis to 2-phenylpropan-1-ol and acetic acid. This

review provides a foundational understanding of the toxicological profile of **2-phenylpropyl acetate** for researchers, scientists, and drug development professionals. Further studies would be beneficial to fill the existing data gaps, particularly in the areas of skin sensitization and genotoxicity.

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